2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol
Description
2-[4-Bromo-2-(hydroxymethyl)phenoxy]ethanol is a brominated aromatic compound featuring a hydroxymethyl (–CH2OH) substituent at the ortho position and an ethoxyethanol (–O–CH2CH2OH) chain at the para position relative to the bromine atom.
Properties
IUPAC Name |
2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5,11-12H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKINKWMKLJUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol typically involves the reaction of 4-bromo-2-(hydroxymethyl)phenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of this compound.
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(hydroxymethyl)phenoxyethanol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: 2-[4-bromo-2-(carboxymethyl)phenoxy]ethanol.
Reduction: 2-(hydroxymethyl)phenoxyethanol.
Substitution: Various substituted phenoxyethanol derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[4-Bromo-2-(hydroxymethyl)phenoxy]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Brominated Aromatic Cores
2-(4-Bromo-2-((4-Methylpiperazin-1-yl)methyl)phenoxy)acetic Acid (5)
- Structural Differences: Replaces the hydroxymethyl group with a 4-methylpiperazinylmethyl substituent and substitutes the ethoxyethanol chain with an acetic acid group.
- Key Properties :
- Applications : Demonstrated utility in medicinal chemistry as a synthetic intermediate for bioactive molecules.
2-(4-Bromophenyl)ethanol
- Structural Differences: Lacks the hydroxymethyl and phenoxyethanol groups; features a simpler bromophenyl-ethanol structure.
- Key Properties :
- Applications : Used in organic synthesis and as a precursor for liquid crystals.
Functional Group Variations
1,2-Bis[2-(Hydroxymethyl)phenoxy]alkylene Derivatives (Do4OH, Do5OH, Do6OH)
- Structural Differences: Feature bis(hydroxymethyl)phenoxy groups linked by aliphatic chains (n = 4, 5, 6).
- Key Findings from : Odd–Even Effect: Odd-numbered chains (e.g., Do5OH) exhibit lower melting points and reduced crystal stability due to repulsive H···H interactions in densely packed structures.
- Relevance : Highlights the impact of aliphatic chain length and symmetry on thermal stability, which could inform design strategies for the target compound’s derivatives .
2-[4-Bromo-2-(Trifluoromethyl)phenoxy]ethan-1-amine Hydrochloride
- Structural Differences: Replaces hydroxymethyl with a trifluoromethyl (–CF3) group and substitutes ethoxyethanol with an ethylamine chain.
- Key Properties :
- Increased hydrophobicity due to –CF3.
- Basic amine functionality enhances solubility in acidic aqueous media.
Pharmacologically Active Analogues
COX-2 Inhibitors (e.g., 10d, 10e, 10f)
- Structural Differences: Derivatives of 2-(4-bromo-2-substituted phenoxy)acetic acid with hydrazineylidene-glycyl substituents.
- Key Findings from : Bioactivity: Compounds 10d–10f show selective COX-2 inhibition (IC50 < 1 μM) and anti-inflammatory efficacy in vivo.
Biological Activity
2-[4-Bromo-2-(hydroxymethyl)phenoxy]ethanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.
The compound is characterized by the following structural formula:
It features a bromine atom, a hydroxymethyl group, and an ether linkage, which may contribute to its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Compounds in this class have been investigated for their potential to reduce inflammation in various biological models .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially impacting metabolic pathways relevant to disease states .
Antimicrobial Activity Study
A study conducted on the antimicrobial properties of phenolic compounds similar to this compound demonstrated effective inhibition against several bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Salmonella typhi | 64 µg/mL |
| Bacillus cereus | 8 µg/mL |
Table 1: Antimicrobial activity of phenolic compounds similar to this compound.
Anti-inflammatory Mechanism
In vitro studies have shown that derivatives of this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. A notable study reported a reduction in TNF-alpha and IL-6 levels in macrophage cell lines treated with related compounds .
Enzyme Inhibition
Research has identified that certain analogs of this compound act as inhibitors of enzymes involved in metabolic pathways associated with cancer. For instance, the inhibition of aromatase activity was observed with an IC50 value of approximately 700 nM .
Discussion
The diverse biological activities exhibited by this compound suggest its potential utility in therapeutic applications. The compound's structural features may enhance its interaction with biological targets, leading to significant pharmacological effects.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 4-position undergoes NAS under specific conditions. Electron-donating groups (e.g., hydroxymethyl and ethoxyethanol) moderately activate the ring for substitution, though bromine’s meta-directing nature influences regioselectivity.
Key Insight : Silver nitrate facilitates nitrate ester formation via hydroxyl group nitration, producing vasodilatory nitric oxide donors . Amidation reactions require activation of the hydroxyl group (e.g., tosylation) before nucleophilic displacement .
Oxidation Reactions
The primary and secondary alcohol groups (–CH2OH and –CH2CH2OH) are susceptible to oxidation:
Note : Direct oxidation data for this compound is limited, but analogous reductions of carbonyl precursors to hydroxymethyl groups are well-documented .
Esterification and Etherification
Both alcohol groups participate in ester/ether formation:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Esterification | Acetic anhydride | Acetylated derivatives | Protecting groups for synthesis |
| Ether cleavage | HI (aq) | 4-Bromo-2-(hydroxymethyl)phenol + ethylene glycol | Structural analysis |
Example : Nitrate ester synthesis (Table 1) demonstrates the ethanol group’s reactivity under mild conditions .
Cross-Coupling Reactions
The bromine atom enables transition metal-catalyzed couplings, though ring deactivation may require optimized conditions:
| Coupling Type | Catalyst | Partner | Product Potential |
|---|---|---|---|
| Suzuki | Pd(PPh3)4 | Aryl boronic acids | Biaryl derivatives |
| Ullmann | CuI | Phenols | Polyether systems |
Evidence : Ullmann-type reactions with 4-bromoanisole yield diaryl ethers under ligand-free conditions , suggesting applicability to this compound.
Complexation and Coordination Chemistry
The hydroxyl and ether groups enable metal coordination, as seen in Ni(II) complexes with similar ligands .
| Metal Salt | Conditions | Complex Structure | Stability |
|---|---|---|---|
| NiCl2 | Isopropanol | [NiCl2L(2-PrOH)]n (L = ligand) | High crystallinity |
Thermal and Stability Considerations
Q & A
Advanced Research Question
- GC-MS : Detect volatile byproducts (e.g., unreacted 2-bromoethanol) with capillary columns (e.g., DB-5) .
- HPTLC : Use silica gel plates with toluene/ethyl acetate (95:5) to resolve non-volatile impurities .
- NMR spiking : Add authentic samples of suspected byproducts (e.g., di-alkylated derivatives) to confirm peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
